(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids, characterized by the presence of a thiazole ring. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications.
Source: The compound can be synthesized through various chemical reactions involving thiazole derivatives and amino acids. It is not widely available as a natural product but can be produced in laboratory settings.
Classification: It is classified as an amino acid derivative, specifically an α-amino acid, which contains both an amino group and a carboxylic acid group in its structure. The presence of the thiazole moiety contributes to its unique chemical properties.
The synthesis of (3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid typically involves several methods:
Technical details regarding specific reagents and conditions may vary, but maintaining appropriate temperature and pH is crucial for optimizing yield and purity.
The molecular structure of (3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | (3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid |
| InChI | InChI=1S/C7H10ClN2O2S/c8-6(11)4(9)5(10)3(12)1/h4H,1H2,(H,9,10)(H,11) |
| SMILES | C(C(C(=O)O)N)C1=NC(=S)C(=N1)Cl |
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid can participate in various chemical reactions:
Reagents such as sodium borohydride (for reduction), and various nucleophiles (for substitution reactions) are commonly used in these transformations.
The mechanism of action for (3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid involves its interaction with biological systems:
Data supporting these mechanisms often arise from biological assays and molecular docking studies.
The physical and chemical properties of (3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid are essential for understanding its behavior in different environments:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | Not available |
| Solubility | Soluble in water |
| Property | Value |
|---|---|
| pKa | Approximately 2.0 (carboxylic acid group) |
| Stability | Stable under normal laboratory conditions |
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid finds applications in several scientific domains:
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2